molecular formula C23H25N5O7 B1266303 1-[N-[N-(2-Aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline CAS No. 67482-93-3

1-[N-[N-(2-Aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline

Cat. No. B1266303
CAS RN: 67482-93-3
M. Wt: 483.5 g/mol
InChI Key: ZCZHTWBKBLMIQM-OALUTQOASA-N
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Description

Synthesis Analysis

The synthesis of peptides containing proline and its derivatives, including compounds similar to 1-[N-[N-(2-Aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline, often involves steps that ensure the incorporation of specific functional groups and structural motifs. For instance, the N-acylation of glycine and L-proline with 4-nitrophenyl 4-nitrobenzoate in aqueous-organic solutions showcases the kinetics and conditions conducive to forming such compounds, highlighting the solvation features of reagents in mixed solvents (Kuritsyn, Lebedukho, & Sadovnikov, 2003). Additionally, proline-based N-heterocyclic carbene ligands have been synthesized, demonstrating the versatility of proline in constructing complex molecules (Zhao & Gilbertson, 2014).

Molecular Structure Analysis

The molecular structure of 1-[N-[N-(2-Aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline and related compounds reveals the importance of conformation and electronic effects in determining their properties. For example, (4R)-4-hydroxy-1-nitroso-l-proline synthesis and structural analysis through X-ray and ab initio calculations have provided insights into the effects of nitrosation on proline's conformation (Fonari et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving proline and its derivatives highlight the reactivity and functional group transformations pertinent to synthesizing complex peptides. L-proline catalyzed efficient one-pot three-component aza-Diels–Alder reactions, for instance, showcase the utility of proline as an organocatalyst in constructing heterocyclic compounds (Rajanarendar et al., 2012). Additionally, proline editing has been used for the synthesis of peptides with diverse functionalities, illustrating proline's role in peptide modification and structural diversity (Pandey et al., 2013).

Physical Properties Analysis

Investigations into the physical properties of proline and its derivatives, such as solubility, crystallizability, and specific rotation, provide foundational knowledge for understanding their behavior in various conditions. The synthesis and analysis of peptides containing proline, like glycyl-L-prolyl-L-leucyl-glycyl-L-proline, elucidate aspects like hydrophilicity and crystallizability, crucial for applications in biochemical assays (Sakakibara & Nagai, 1960).

Chemical Properties Analysis

The chemical properties of proline-derived compounds, including their reactivity, stability, and interaction with other molecules, are central to their application in synthetic chemistry and biochemistry. The synthesis of proline-based N-heterocyclic carbene ligands and their incorporation into tripeptides exemplify the chemical versatility and potential for creating complex molecular architectures (Zhao & Gilbertson, 2014).

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Peptides : This compound has been utilized in the synthesis of various peptides. For example, in the synthesis of a specific octapeptide, it was used to distinguish between the octapeptide and bradykinin due to their different biological properties and behavior towards chymotrypsin (Boissonnas, Guttmann, & Jaquenoud, 1960).

  • Enzyme Inhibition Studies : It has been applied in the study of enzyme inhibition, specifically angiotensin-converting enzyme (ACE). Derivatives of this compound were synthesized and tested for their inhibition capabilities against ACE, providing insights into the molecular interactions in ACE inhibition (Alexandrou & Liakopoulou-Kyriakides, 1990).

  • Peptide Bond Cleavage Analysis : This compound was used in analyzing the enzymatic cleavage of peptide bonds. It served as a substrate in assays for enzymes like angiotensin-I-converting enzyme, aiding in understanding the kinetics and mechanisms of these enzymes (Carmel & Yaron, 1978).

Chemical Kinetics and Reactions

  • Study of N-Acylation Kinetics : The kinetics of N-acylation of amino acids like glycine and L-proline with derivatives of this compound were investigated, providing insights into the solvation characteristics and reaction mechanisms in various solvent systems (Kuritsyn, Lebedukho, & Sadovnikov, 2003).

  • Amide Synthesis and Structural Analysis : This compound has been involved in the synthesis of amino-acid amides, contributing to the development of peptide-like compounds and aiding in the exploration of their structural characteristics (Knobler, Bittner, Virov, & Frankel, 1969).

Biochemical and Biomedical Applications

  • Fluorogenic Substrate in Enzyme Assays : This compound has been synthesized and applied as a fluorogenic substrate in enzyme assays, especially for aminopeptidase P. It offers a sensitive and specific method for quantifying enzyme activity and helps in characterizing potential enzyme inhibitors (Stöckel-Maschek, Stiebitz, Koelsch, & Neubert, 2003).

  • Catalytic Reactions and Synthesis of Heterocycles : It has been used in the catalytic synthesis of heterocycles, demonstrating the versatility of this compound in facilitating various chemical transformations (Diao, Wang, Jiang, & Ma, 2009).

  • Investigation of Oxidation Kinetics : The compound has been involved in studies examining the oxidation kinetics of elastin sequences, shedding light on the correlation between oxidation rates and the hydrophobicity of amino acids (Gowda, Kumara, Gowda, Rangappa, & Gowda, 2007).

  • Peptide Characterization and Enzyme Studies : The compound has been used in the characterization of peptides and in the study of enzymatic activities in different biological systems, contributing to a better understanding of protein digestion and metabolism (Andria, Cucchiara, Vizia, Ritis, Mazzacca, & Auricchio, 1980).

properties

IUPAC Name

(2S)-1-[(2S)-2-[[2-[(2-aminobenzoyl)amino]acetyl]amino]-3-(4-nitrophenyl)propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O7/c24-17-5-2-1-4-16(17)21(30)25-13-20(29)26-18(12-14-7-9-15(10-8-14)28(34)35)22(31)27-11-3-6-19(27)23(32)33/h1-2,4-5,7-10,18-19H,3,6,11-13,24H2,(H,25,30)(H,26,29)(H,32,33)/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZHTWBKBLMIQM-OALUTQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)C3=CC=CC=C3N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)C3=CC=CC=C3N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30986863
Record name N-(2-{[(2-Aminophenyl)(hydroxy)methylidene]amino}-1-hydroxyethylidene)-4-nitrophenylalanylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30986863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[N-[N-(2-Aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline

CAS RN

67482-93-3
Record name N-(2-Aminobenzoyl)glycyl-4-nitro-L-phenylalanyl-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67482-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminobenzoylglycyl-4-nitrophenylalanyl-proline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067482933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-{[(2-Aminophenyl)(hydroxy)methylidene]amino}-1-hydroxyethylidene)-4-nitrophenylalanylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30986863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[N-[N-(2-aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline
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